Syk Kinase Peptide Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spleen tyrosine kinase peptide substrate is a compound that plays a crucial role in cellular functions mediated by immunoreceptors and integrins. It is a member of the non-receptor tyrosine kinase family and is expressed in all hematopoietic cells. Spleen tyrosine kinase is involved in signaling cascades initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs, which serve as docking sites to recruit and activate spleen tyrosine kinase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of spleen tyrosine kinase peptide substrate involves the synthesis of a peptide derived from a spleen tyrosine kinase substrate. This peptide is often labeled with biotin for detection purposes. The synthetic route typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of spleen tyrosine kinase peptide substrate may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process includes deprotection and cleavage steps to release the peptide from the resin, followed by purification using high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Spleen tyrosine kinase peptide substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue of the peptide. This reaction is catalyzed by spleen tyrosine kinase and is crucial for the activation of downstream signaling pathways .

Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as the phosphate donor and occurs under physiological conditions. The reaction buffer may include components such as HEPES, magnesium chloride, and manganese chloride to maintain optimal pH and ionic strength .

Major Products: The major product of the phosphorylation reaction is the phosphorylated spleen tyrosine kinase peptide substrate, which can be detected using techniques such as Western blotting or mass spectrometry .

Applications De Recherche Scientifique

Spleen tyrosine kinase peptide substrate is widely used in scientific research to study cellular signaling pathways. It serves as a substrate for spleen tyrosine kinase in various assays to monitor kinase activity. The compound is used in the development of biosensors for imaging spleen tyrosine kinase activities in living cells, providing insights into the dynamics of spleen tyrosine kinase-mediated signaling .

In biology and medicine, spleen tyrosine kinase peptide substrate is used to investigate the role of spleen tyrosine kinase in immune cell functions, such as B-cell receptor signaling, natural killer cell activation, and Fc receptor-mediated responses. It is also employed in drug discovery to screen for spleen tyrosine kinase inhibitors as potential therapeutic agents for autoimmune diseases and hematological malignancies .

Mécanisme D'action

Spleen tyrosine kinase peptide substrate exerts its effects through phosphorylation by spleen tyrosine kinase. The binding of the peptide to the immunoreceptor tyrosine-based activation motif leads to the recruitment and activation of spleen tyrosine kinase. This activation triggers a cascade of downstream signaling events, including calcium mobilization, protein kinase C phosphorylation, and cytokine production .

Comparaison Avec Des Composés Similaires

Spleen tyrosine kinase peptide substrate can be compared to other kinase substrates, such as those for ZAP-70 and protein tyrosine kinase 2. While ZAP-70 is primarily expressed in T cells and natural killer cells, spleen tyrosine kinase is expressed in all hematopoietic cells, highlighting its broader role in immune signaling . Additionally, spleen tyrosine kinase has unique autophosphorylation sites and a distinct substrate specificity compared to other kinases .

List of Similar Compounds:- ZAP-70 kinase substrate

- Protein tyrosine kinase 2 substrate

- VAV oncogene family substrates

Propriétés

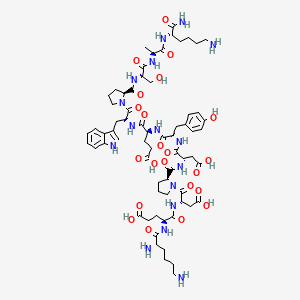

Formule moléculaire |

C66H94N16O22 |

|---|---|

Poids moléculaire |

1463.5 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H94N16O22/c1-34(56(94)73-41(55(70)93)13-5-7-25-68)72-62(100)48(33-83)80-64(102)50-15-9-26-81(50)65(103)46(29-36-32-71-40-12-3-2-10-38(36)40)78-59(97)43(21-23-52(87)88)75-60(98)44(28-35-16-18-37(84)19-17-35)76-61(99)45(30-53(89)90)77-63(101)49-14-8-27-82(49)66(104)47(31-54(91)92)79-58(96)42(20-22-51(85)86)74-57(95)39(69)11-4-6-24-67/h2-3,10,12,16-19,32,34,39,41-50,71,83-84H,4-9,11,13-15,20-31,33,67-69H2,1H3,(H2,70,93)(H,72,100)(H,73,94)(H,74,95)(H,75,98)(H,76,99)(H,77,101)(H,78,97)(H,79,96)(H,80,102)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t34-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Clé InChI |

MBTRRAYTEDSFOH-XSRKEJNYSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)

![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)

![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)

![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)

![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)

![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)

![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)